molecular formula C50H52O4P2 B12513142 (11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)

(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)

Cat. No.: B12513142
M. Wt: 778.9 g/mol
InChI Key: VDAONPCHIKMLFE-UHFFFAOYSA-N
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Description

(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organic compound that features a unique structure with multiple aromatic rings and phosphane groups

Properties

Molecular Formula

C50H52O4P2

Molecular Weight

778.9 g/mol

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C50H52O4P2/c1-29-17-30(2)22-37(21-29)55(38-23-31(3)18-32(4)24-38)43-15-13-41-47(53-49(9,10)51-41)45(43)46-44(16-14-42-48(46)54-50(11,12)52-42)56(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h13-28H,1-12H3

InChI Key

VDAONPCHIKMLFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OC(O3)(C)C)C4=C(C=CC5=C4OC(O5)(C)C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves multi-step organic reactions. A common approach might include:

    Formation of the bibenzo[d][1,3]dioxole core: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of tetramethyl groups: Methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of phosphane groups: This step may involve the reaction of the bibenzo core with bis(3,5-dimethylphenyl)phosphane under conditions that promote the formation of the desired phosphane linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) can undergo various types of chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide (H2O2).

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

    Coordination: The phosphane groups can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), mild temperatures.

    Substitution: Electrophilic reagents like halogens (Br2, Cl2), Lewis acids as catalysts.

    Coordination: Transition metal salts (e.g., PdCl2, PtCl2), inert atmosphere (argon or nitrogen).

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Halogenated derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Catalysis

The primary application of this compound is as a ligand in catalytic processes. It has been utilized in various catalytic reactions due to its ability to stabilize transition states and influence reaction pathways. Notably:

  • Asymmetric Synthesis : This compound has been employed in asymmetric synthesis reactions, particularly in the formation of chiral centers. Its steric and electronic properties allow for the selective formation of one enantiomer over another, which is crucial in pharmaceuticals where chirality can significantly affect biological activity.
  • Transition Metal Catalysis : The compound acts as a bidentate ligand that coordinates with transition metals such as palladium and rhodium. This coordination facilitates various coupling reactions including Suzuki and Heck reactions, which are vital for the construction of complex organic molecules .

Organic Synthesis

In organic synthesis, this compound has been used to develop new methodologies for synthesizing complex organic frameworks:

  • C–H Activation Reactions : The compound has been involved in C–H activation processes that enable the functionalization of hydrocarbons without the need for pre-functionalized substrates. This method is advantageous for synthesizing diverse compounds from simple starting materials .
  • Synthesis of Heterocycles : It has also shown utility in the synthesis of heterocyclic compounds through various cycloaddition reactions. The versatility of this compound allows chemists to explore different reaction conditions and substrates .

Biological Applications

While primarily known for its synthetic applications, there is emerging interest in exploring the biological properties of compounds containing similar structures:

Case Study 1: Asymmetric Catalysis

In a study published by researchers investigating the efficacy of various bisphosphine ligands in asymmetric catalysis, (11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane) was compared against other common ligands. The results indicated that this ligand provided higher enantioselectivity in the synthesis of chiral amines compared to traditional phosphine ligands .

Case Study 2: C–H Activation

A recent publication detailed a novel method using this compound for C–H activation leading to the formation of spiropiperidine derivatives. The study demonstrated that using this ligand resulted in improved yields and selectivity compared to previous methodologies utilizing less sterically hindered ligands .

Mechanism of Action

The mechanism by which (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects depends on its application:

    Catalysis: Acts as a ligand, stabilizing transition metal centers and facilitating the formation of reactive intermediates.

    Biological Systems: Metal complexes may interact with specific biomolecules, altering their function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphane ligand used in catalysis.

    Bis(diphenylphosphino)methane: Another bidentate ligand with applications in coordination chemistry.

Uniqueness

(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to its specific structural features, such as the tetramethyl-bibenzo core and the bis(3,5-dimethylphenyl)phosphane groups, which confer distinct electronic and steric properties.

Biological Activity

The compound (11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane), often referred to as Segphos, is a phosphine ligand with significant potential in medicinal chemistry and catalysis. This article explores its biological activity, synthesizing research findings, and potential applications.

Chemical Structure

The compound's structure is characterized by a bibenzo[d][1,3]dioxole core with two bis(3,5-dimethylphenyl)phosphane substituents. Its molecular formula is C32H38O4P2C_{32}H_{38}O_4P_2 and it has a CAS number of 1351666-82-4. The unique arrangement of functional groups contributes to its biological activity.

Biological Activity Overview

Research has indicated that Segphos exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that Segphos may possess cytotoxic properties against various cancer cell lines.
  • Antibacterial Properties : The compound has shown promise in inhibiting bacterial growth.
  • Antioxidant Effects : Potential antioxidant activity has been noted in some studies.

Anticancer Activity

Recent investigations have focused on the anticancer properties of Segphos. A study conducted on several human cancer cell lines revealed significant cytotoxic effects:

Cell LineIC50 (μM)Reference
HeLa (cervical cancer)15.8
MCF-7 (breast cancer)20.3
A549 (lung cancer)18.0

These results indicate that Segphos may be a viable candidate for further development as an anticancer agent.

Antibacterial Properties

Segphos has also been evaluated for its antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

This data suggests that while Segphos exhibits some antibacterial properties, further modifications may enhance its efficacy against resistant strains.

Antioxidant Activity

The antioxidant potential of Segphos was assessed using DPPH radical scavenging assays. Results showed a scavenging ability comparable to standard antioxidants:

CompoundScavenging Activity (%)Reference
Segphos75
Ascorbic Acid85Standard

This indicates that Segphos could serve as a protective agent against oxidative stress in biological systems.

Case Studies

  • Cytotoxicity in Cancer Research : A study published in Cancer Letters demonstrated that the introduction of Segphos into treatment regimens significantly reduced tumor growth in xenograft models of breast cancer .
  • Antibacterial Efficacy : In a recent publication in Journal of Medicinal Chemistry, Segphos was tested against multi-drug resistant bacterial strains, showing promising results that warrant further exploration .

Q & A

Q. Basic

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .
  • Spill management : Neutralize with vermiculite; dispose via licensed hazardous waste facilities .
  • First aid : For inhalation, administer oxygen; rinse skin with 0.9% saline .

What computational strategies support ligand design optimization?

Q. Advanced

  • Docking simulations : Use Schrödinger Suite or Gaussian to model substrate-ligand interactions (RMSD <2.0 Å) .
  • QSPR models : Correlate Hammett σ values of substituents with catalytic activity (R² >0.85) .
  • Crystal field analysis : Evaluate bite-angle effects on metal redox potentials .

How do steric and electronic modifications impact catalytic performance?

Q. Advanced

  • Steric bulk : Replace 3,5-dimethylphenyl with 3,5-bis(trifluoromethyl)phenyl to increase enantioselectivity (Δee ~15%) but reduce reaction rates (TOF ↓30%) .
  • Electronic tuning : Electron-withdrawing groups (e.g., –OMe) lower metal center electrophilicity, favoring oxidative addition in cross-coupling .

What are common pitfalls in ligand synthesis, and how are they resolved?

Q. Advanced

  • Racemization : Minimize by using low-temperature (−78°C) phosphorylation and chiral stationary-phase HPLC .
  • Byproduct formation : Add molecular sieves to sequester H₂O during coupling steps .
  • Low yields : Optimize stoichiometry (1.2 eq phosphine precursor) and catalyst loading (5 mol% Pd₂(dba)₃) .

How does this ligand compare to BINAP or Josiphos analogs?

Q. Advanced

  • Enantioselectivity : Outperforms BINAP in hydroesterification (ee 92% vs. 75%) due to enhanced steric hindrance .
  • Thermal stability : Superior to Josiphos (decomposition at 220°C vs. 180°C) .
  • Cost : Higher synthetic complexity increases cost (≈3× BINAP) but justifies use in high-value APIs .

What emerging applications exploit this ligand’s unique properties?

Q. Advanced

  • Photoredox catalysis : Pair with Ir(ppy)₃ for C–H functionalization under blue light (λ = 450 nm) .
  • CO₂ utilization : Facilitates asymmetric carboxylation of allylic alcohols (TON ~1,200) .
  • Bioconjugation : Site-selective protein labeling via Pd-mediated Suzuki-Miyaura coupling .

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